(S)-1-(3-fluorophenyl)butylamine is a chiral amine compound characterized by the presence of a butylamine group attached to a 3-fluorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 173.23 g/mol. The compound's structure includes a butyl chain that enhances its lipophilicity, while the fluorine atom on the phenyl ring contributes unique electronic properties, potentially influencing its reactivity and biological interactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions vary based on the desired transformation but typically require controlled temperatures and inert atmospheres.
Research indicates that (S)-1-(3-fluorophenyl)butylamine exhibits significant biological activity. Its interactions with various biomolecules, such as enzymes and receptors, are of particular interest in pharmacological studies. The fluorophenyl group may enhance binding affinity and specificity, while the amine group allows for hydrogen bonding, which is crucial for its mechanism of action in biological systems. Preliminary studies suggest potential applications in neuropharmacology and other therapeutic areas .
The synthesis of (S)-1-(3-fluorophenyl)butylamine typically involves several key methods:
(S)-1-(3-fluorophenyl)butylamine has diverse applications across several fields:
Studies on (S)-1-(3-fluorophenyl)butylamine focus on its binding affinity towards various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These investigations are crucial for understanding how structural modifications influence pharmacodynamics and pharmacokinetics, providing insights into potential therapeutic roles.
Several compounds share structural similarities with (S)-1-(3-fluorophenyl)butylamine:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| (S)-1-(4-fluorophenyl)ethanamine | 1310923-31-9 | Ethanolamine variant with para-fluorophenyl group | 0.97 |
| (S)-1-(2-fluorophenyl)but-3-en-1-amine | 898645 | Butenamine variant with meta-fluorophenyl group | 0.95 |
| (S)-1-(3-fluorophenyl)prop-2-en-1-amine | 1864074-37-2 | Propene variant with meta-fluorophenyl group | 0.96 |
(S)-1-(3-fluorophenyl)butylamine is distinguished by its specific fluorophenyl substitution pattern and the presence of a butenyl chain. This combination of features leads to unique chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom enhances lipophilicity, potentially affecting its interaction with biological targets differently than other analogs.
Chiral resolution remains a cornerstone for obtaining enantiomerically pure (S)-1-(3-fluorophenyl)butylamine. This method exploits differences in solubility or crystallization behavior between diastereomeric salts formed by reacting the racemic amine with a chiral resolving agent. For example, (R)-1-phenylethylamine has been used to resolve mandelic acid derivatives, demonstrating how steric and electronic properties of the resolving agent influence selectivity.
A critical innovation in this field involves nucleation inhibitors like 1-phenylbutylamine, which suppress crystallization of the undesired enantiomer. Studies show that adding 6 mol% of (R)-1-phenylbutylamine widens the metastable zone of the more soluble diastereomeric salt from 7.3°C to 28.5°C, significantly enhancing resolution efficiency. This approach leverages hydrogen bonding and steric interactions to stabilize the desired enantiomer in solution.
| Additive Configuration | Nucleation Temperature (°C) | Metastable Zone Width (°C) |
|---|---|---|
| None | 41.8 | 7.3 |
| (R)-1-Phenylbutylamine | 19.7 | 28.5 |
| (±)-1-Phenylbutylamine | 22.5 | 25.3 |
| (S)-1-Phenylbutylamine | 34.8 | 13.0 |
Data adapted from nucleation inhibition studies highlights the enantioselective effects of additives. The (R)-configured additive exhibits superior inhibitory activity, aligning with the stereochemical preferences of the target amine.
The electron-withdrawing fluorine atom at the 3-position of the phenyl ring activates the substrate for nucleophilic substitution, enabling efficient C–N bond formation. A notable example is the Julia methylenation-desulfonylation sequence, which converts fluorinated imidoyl chlorides into β-amino sulfones and subsequently into α-fluoroalkyl allylic amines. This method achieves enantiomeric purity >99% by leveraging chiral sulfoxide intermediates.
In one protocol, fluorinated imidoyl chlorides react with arylmethyl sulfones under basic conditions, followed by desulfonylation with samarium iodide. The fluorine atom’s inductive effect stabilizes transition states during nucleophilic attack, while the bulky sulfone group directs stereochemistry.
| Substrate | Reagent | Product Yield (%) | ee (%) |
|---|---|---|---|
| 3-Fluorophenyl imidoyl Cl | Arylmethyl sulfone | 78 | 99 |
| 3-Fluorophenyl ethylamine | Propylamine/HCl | 85 | N/A |
The second entry reflects a direct alkylation strategy used in industrial settings, where propylamine displaces a leaving group on the fluorinated precursor.
Iridium-catalyzed asymmetric reductive amination has emerged as a powerful tool for constructing chiral amines. Using a combination of [Ir(cod)Cl]₂ and sterically tunable phosphoramidite ligands, primary alkyl amines couple with ketones to form α-chiral amines with up to 99% enantiomeric excess (ee). For (S)-1-(3-fluorophenyl)butylamine, this method could streamline synthesis by directly aminating 3-fluorophenylbutanone.
Key to success is the ligand design. Phosphoramidites derived from H₈-BINOL with 3,3′-aryl substitutions optimize steric bulk, enabling precise control over the hydride transfer step. Density functional theory (DFT) studies reveal that the iridium center coordinates the amine substrate via N–H···O hydrogen bonds, while chloride ions stabilize transition states through H-bonding.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| L1 (H₈-BINOL) | 1.0 | 25 | 92 | 95 |
| L3 (Ph-subst.) | 0.5 | 40 | 88 | 97 |
| L4 (Nap-subst.) | 0.2 | 60 | 85 | 99 |
Higher temperatures and reduced catalyst loadings favor enantioselectivity without compromising yield, as demonstrated in large-scale syntheses of related pharmaceuticals.
While transition metal catalysis dominates industrial applications, organocatalytic methods offer complementary advantages, such as lower toxicity and milder conditions. Though direct reports on (S)-1-(3-fluorophenyl)butylamine are limited, chiral phosphoric acids (CPAs) have catalyzed asymmetric additions to imines in related systems. For instance, CPA-catalyzed Mannich reactions between silyl ketene acetals and fluorinated aryl imines yield β-amino esters with 90% ee.
A hypothetical route to the target amine could involve CPA-mediated asymmetric reduction of a prochiral ketimine derived from 3-fluorophenylbutanone. The fluorine atom’s electron-withdrawing effect would polarize the C=N bond, enhancing electrophilicity and catalyst-substrate interactions.